molecular formula C14H15N5 B12242675 N-benzyl-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-benzyl-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B12242675
M. Wt: 253.30 g/mol
InChI Key: TULMKSIEVQIYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and dimethyl groups enhances its interaction with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-benzyl-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C14H15N5/c1-11-16-17-14-13(15-8-9-19(11)14)18(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

TULMKSIEVQIYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N(C)CC3=CC=CC=C3

Origin of Product

United States

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